molecular formula C10H14ClNS B13198160 2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine

2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine

Cat. No.: B13198160
M. Wt: 215.74 g/mol
InChI Key: OUDOGWDWCOWIJU-UHFFFAOYSA-N
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Description

2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a chlorothiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with 2-methylpyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve solvents such as ethanol, methanol, or dichloromethane, and may require heating or cooling depending on the specific reaction .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions may result in the replacement of the chlorine atom with another functional group .

Mechanism of Action

The mechanism of action of 2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine is unique due to its specific combination of the pyrrolidine ring and the chlorothiophene group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H14ClNS

Molecular Weight

215.74 g/mol

IUPAC Name

2-[(5-chlorothiophen-2-yl)methyl]-2-methylpyrrolidine

InChI

InChI=1S/C10H14ClNS/c1-10(5-2-6-12-10)7-8-3-4-9(11)13-8/h3-4,12H,2,5-7H2,1H3

InChI Key

OUDOGWDWCOWIJU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1)CC2=CC=C(S2)Cl

Origin of Product

United States

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